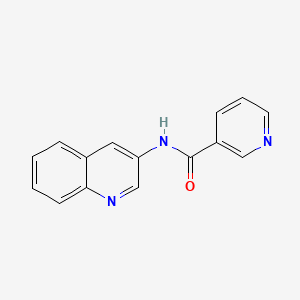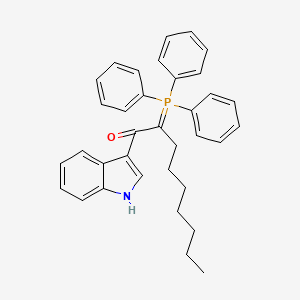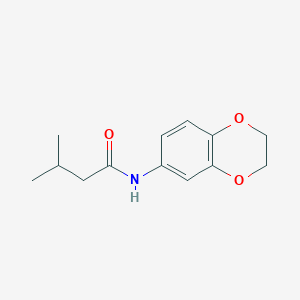![molecular formula C13H8F3N3O3S B7543813 N-[3-(trifluoromethyl)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B7543813.png)
N-[3-(trifluoromethyl)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(trifluoromethyl)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide, commonly known as TFB-TBOA, is a potent and selective inhibitor of excitatory amino acid transporters (EAATs). EAATs are responsible for the uptake of glutamate, the major excitatory neurotransmitter in the central nervous system (CNS), from the synaptic cleft. TFB-TBOA has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.
作用機序
TFB-TBOA acts as a non-competitive inhibitor of N-[3-(trifluoromethyl)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide, binding to the transporter in a manner that prevents glutamate uptake. This leads to an increase in extracellular glutamate levels, which can activate glutamate receptors and cause excitotoxicity.
Biochemical and Physiological Effects:
TFB-TBOA has been shown to have a variety of biochemical and physiological effects. It can induce seizures and neurodegeneration in animal models, likely due to its ability to block glutamate uptake and cause excitotoxicity. TFB-TBOA has also been shown to modulate synaptic plasticity and long-term potentiation (LTP) in the hippocampus, suggesting a potential role in learning and memory.
実験室実験の利点と制限
TFB-TBOA has several advantages as a research tool, including its high selectivity for N-[3-(trifluoromethyl)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide and its ability to block glutamate uptake in a non-competitive manner. However, it also has some limitations, including its potential to induce seizures and neurodegeneration, which can complicate data interpretation.
将来の方向性
There are several potential future directions for research involving TFB-TBOA. These include:
1. Investigating the role of N-[3-(trifluoromethyl)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, and the potential therapeutic applications of EAAT inhibitors like TFB-TBOA.
2. Developing more selective and potent EAAT inhibitors that can be used as therapeutic agents for neurological disorders.
3. Exploring the contribution of N-[3-(trifluoromethyl)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide to synaptic plasticity and learning and memory, and the potential role of EAAT inhibitors in enhancing cognitive function.
4. Investigating the potential use of TFB-TBOA as a research tool for studying the role of glutamate in various neurological disorders, including epilepsy, stroke, and traumatic brain injury.
In conclusion, TFB-TBOA is a potent and selective inhibitor of N-[3-(trifluoromethyl)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide that has been extensively used as a research tool to investigate the role of glutamate in various neurological disorders. Its potential therapeutic applications and future directions for research make it an important compound in the field of neuroscience.
合成法
TFB-TBOA can be synthesized through a multi-step process involving the reaction of 3-(trifluoromethyl)aniline with 2-amino-5-nitrothiazole, followed by cyclization with cyanogen bromide to form the benzoxadiazole ring. The resulting compound is then sulfonated to yield TFB-TBOA.
科学的研究の応用
TFB-TBOA has been widely used as a research tool to investigate the role of N-[3-(trifluoromethyl)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide in various neurological disorders. It has been shown to block glutamate uptake in vitro and in vivo, leading to increased extracellular glutamate levels and excitotoxicity. TFB-TBOA has also been used to study the contribution of N-[3-(trifluoromethyl)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide to synaptic plasticity, learning, and memory.
特性
IUPAC Name |
N-[3-(trifluoromethyl)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3N3O3S/c14-13(15,16)8-3-1-4-9(7-8)19-23(20,21)11-6-2-5-10-12(11)18-22-17-10/h1-7,19H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOWLNMZJZUDSOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=CC3=NON=C32)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(trifluoromethyl)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[(4-fluorobenzyl)(2-methoxyethyl)amino]methyl}-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7543742.png)


![N-{2-[cyclohexyl(methyl)amino]ethyl}-2-pyridin-2-ylquinoline-4-carboxamide](/img/structure/B7543787.png)
![3-fluoro-N-(4-{[(3-oxo-3,4-dihydroquinoxalin-2-yl)methyl]thio}phenyl)benzamide](/img/structure/B7543795.png)
![N-[4-[5-[(4-bromophenyl)methyl]-1,2,4-oxadiazol-3-yl]phenyl]methanesulfonamide](/img/structure/B7543801.png)
![N-[4-[5-[(4-chlorophenyl)methyl]-1,2,4-oxadiazol-3-yl]phenyl]methanesulfonamide](/img/structure/B7543804.png)
![N-{2-[benzyl(methyl)amino]ethyl}-2-pyridin-2-ylquinoline-4-carboxamide](/img/structure/B7543812.png)


![1-{[5-(3,4-dimethylphenyl)-2-methyl-1H-pyrrol-3-yl]carbonyl}-4-(2-fluorophenyl)piperazine](/img/structure/B7543838.png)
![N-[2-(2-methylpiperidin-1-yl)ethyl]-2-pyridin-2-ylquinoline-4-carboxamide](/img/structure/B7543846.png)
